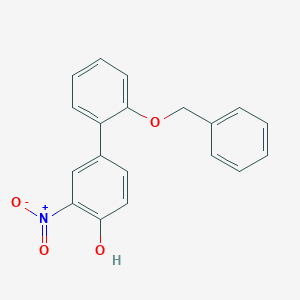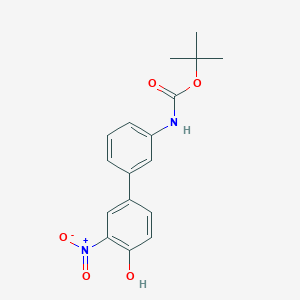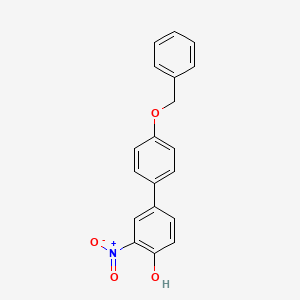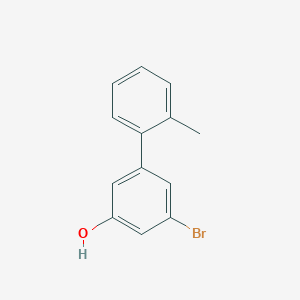
4-(3-t-Butylsulfamoylphenyl)-2-nitrophenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-t-Butylsulfamoylphenyl)-2-nitrophenol, commonly referred to as 4-t-BSPN, is a chemical compound used in a variety of applications. It is a derivative of phenol and has been used in the synthesis of a variety of organic compounds. In addition to its use in the synthesis of organic compounds, 4-t-BSPN has been studied for its potential applications in the fields of chemistry, biochemistry, and pharmacology.
作用機序
4-t-BSPN has been studied for its potential use as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme responsible for the production of prostaglandins, which are responsible for inflammation and pain. 4-t-BSPN has been found to act as an inhibitor of COX-2, blocking the production of prostaglandins and thus reducing inflammation and pain.
Biochemical and Physiological Effects
4-t-BSPN has been studied for its potential effects on the biochemical and physiological processes in the body. In studies conducted in vitro, 4-t-BSPN has been found to inhibit the production of prostaglandins by blocking the activity of the enzyme cyclooxygenase-2 (COX-2). In addition, 4-t-BSPN has been found to inhibit the production of other inflammatory mediators such as leukotrienes and thromboxanes. Furthermore, 4-t-BSPN has been found to reduce the production of nitric oxide, which is an important mediator of inflammation.
実験室実験の利点と制限
4-t-BSPN has several advantages and limitations for use in laboratory experiments. One advantage of 4-t-BSPN is that it is relatively stable and can be stored for long periods of time. In addition, 4-t-BSPN is relatively inexpensive and is readily available. However, one limitation of 4-t-BSPN is that it is not water soluble, which can limit its use in some experiments.
将来の方向性
There are several potential future directions for 4-t-BSPN research. One potential direction is the development of new methods for synthesizing 4-t-BSPN. Another potential direction is the exploration of 4-t-BSPN's potential applications in the fields of biochemistry and pharmacology. Finally, another potential direction is the exploration of 4-t-BSPN's potential effects on other biochemical and physiological processes in the body.
合成法
4-t-BSPN can be synthesized using a variety of methods. The most common method involves the reaction of 3-t-butylsulfamoylphenylhydrazine with nitrobenzene in the presence of a base. This reaction produces 4-t-BSPN as a side product. Other methods for synthesizing 4-t-BSPN include the reaction of 3-t-butylsulfamoylphenylhydrazine with nitromethane in the presence of a base and the reaction of 3-t-butylsulfamoylphenylhydrazine with nitroethane in the presence of a base.
科学的研究の応用
4-t-BSPN has been studied for its potential applications in the fields of chemistry, biochemistry, and pharmacology. In the field of chemistry, 4-t-BSPN has been used in the synthesis of various organic compounds. In the field of biochemistry, 4-t-BSPN has been studied for its potential use as a reagent in the determination of glucose levels in blood and urine samples. In the field of pharmacology, 4-t-BSPN has been studied for its potential use as an inhibitor of the enzyme cyclooxygenase-2 (COX-2).
特性
IUPAC Name |
N-tert-butyl-3-(4-hydroxy-3-nitrophenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5S/c1-16(2,3)17-24(22,23)13-6-4-5-11(9-13)12-7-8-15(19)14(10-12)18(20)21/h4-10,17,19H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWBNFJPZFPSFMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-t-Butylsulfamoylphenyl)-2-nitrophenol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-nitrophenol, 95%](/img/structure/B6383045.png)





![2-Nitro-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6383100.png)
![2-Nitro-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6383106.png)
